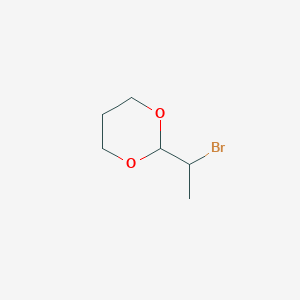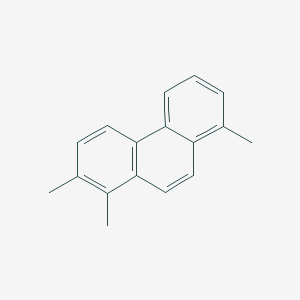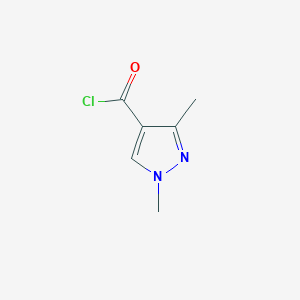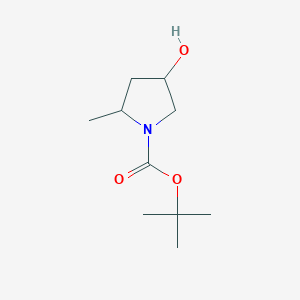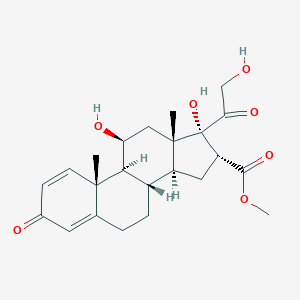
Methyl prednisolone-16alpha-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl prednisolone-16alpha-carboxylate (MPC) is a synthetic glucocorticoid that has been widely used in the scientific research community due to its potent anti-inflammatory and immunosuppressive effects. MPC is a derivative of prednisolone, a naturally occurring hormone produced by the adrenal gland.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
- Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized through novel procedures, like the 1,3-dipole addition of fulminic acid to specific pregnatriene derivatives. This process involves base-catalyzed ring opening and subsequent conversion to methyl carboxylates, demonstrating intricate synthetic chemistry techniques (You et al., 1995).
Pharmacological Evaluations
- Various derivatives of methyl prednisolone-16alpha-carboxylate have been evaluated for their anti-inflammatory properties. These compounds demonstrated binding affinity to glucocorticoid receptors and inhibited nitric oxide production in cell cultures, showing their potential in anti-inflammatory applications (Park et al., 2006).
Anti-Inflammatory Activity
- Studies have shown that methyl prednisolone-16alpha-carboxylate and its derivatives exhibit significant local anti-inflammatory activity. Their systemic anti-inflammatory effects are notably less than their local effects, indicating potential use in targeted therapies (Heiman et al., 1989).
Therapeutic Applications
- Methyl prednisolone-16alpha-carboxylate derivatives have been synthesized and evaluated for their potential as safer topical therapeutic agents due to their favorable dissociation of local from systemic effects. This makes them promising candidates for treating local inflammatory conditions (Ib et al., 1989).
Novel Drug Development
- The development of novel steroidal anti-inflammatory antedrugs, like methyl 21-desoxy-21-chloro-11beta,17alpha-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate, has focused on creating compounds that retain topical anti-inflammatory activity with reduced systemic side effects. Such developments highlight the ongoing efforts to improve steroidal medications' safety profile (Ko et al., 2000).
Drug Delivery System Innovations
- Research into hydrophilic steroid derivatives, like methyl 20-β-glucopyranosyloxyprednisolonates, is based on novel drug delivery systems aiming for colonic mucosa-specific action. These compounds, designed as ‘pro-antedrugs’, specifically release active components in the large intestine, offering targeted therapy for conditions like ulcerative colitis with minimal systemic effects (Kimura et al., 1994).
Eigenschaften
CAS-Nummer |
111802-47-2 |
|---|---|
Produktname |
Methyl prednisolone-16alpha-carboxylate |
Molekularformel |
C23H30O7 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
methyl (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SNIXVWCOGOOOGH-UAHQIDPDSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Synonyme |
6-methoxycarbonyl prednisolone 6-methoxycarbonylprednisolone methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate MTDPDC TDPDC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



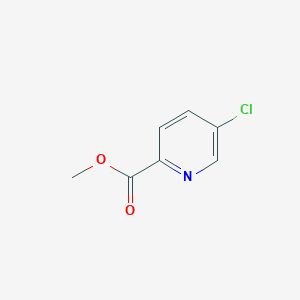
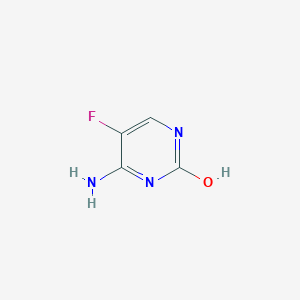
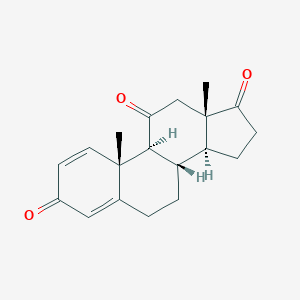
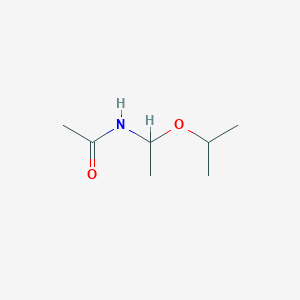
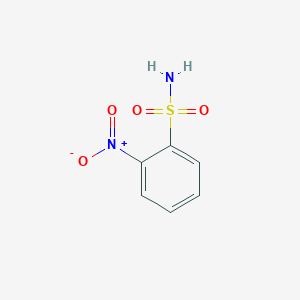
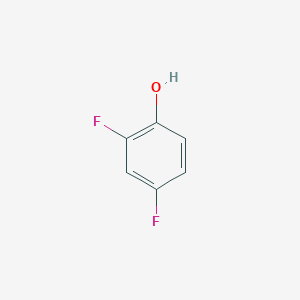
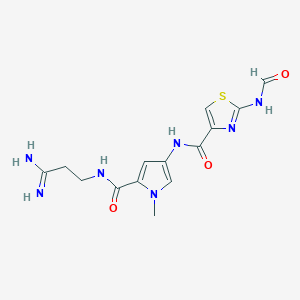
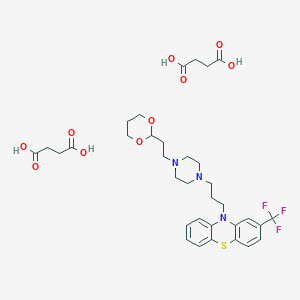
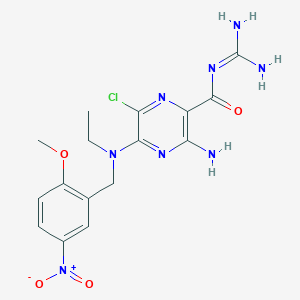
![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)
